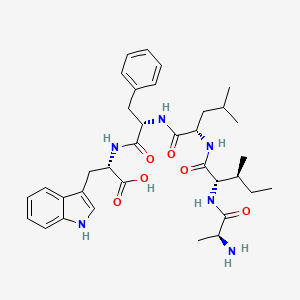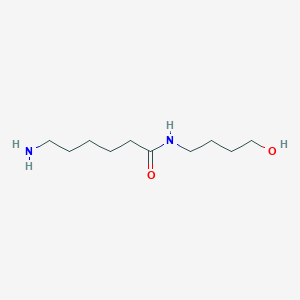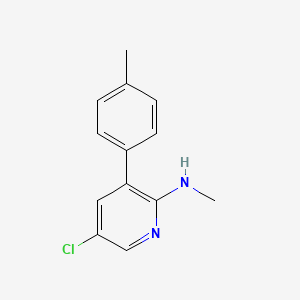![molecular formula C10H14F2O B14229472 5-(Difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane CAS No. 512780-63-1](/img/structure/B14229472.png)
5-(Difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[410]heptane is a compound with a unique bicyclic structure that includes a difluoromethylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane can be achieved through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high regio- and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems to ensure high yield and purity. The use of palladium-catalyzed reactions has been reported to be effective in the synthesis of similar bicyclic compounds .
Análisis De Reacciones Químicas
Types of Reactions
5-(Difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethylidene group to a difluoromethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethylidene group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols.
Major Products Formed
The major products formed from these reactions include difluoromethylated derivatives, ketones, and carboxylic acids .
Aplicaciones Científicas De Investigación
5-(Difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-(Difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The difluoromethylidene group can participate in hydrogen bonding and other interactions with biological molecules, potentially inhibiting enzyme activity or altering cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Norcarane: A bicyclic compound with a similar structure but lacking the difluoromethylidene group.
Bicyclo[4.1.0]heptane: Another bicyclic compound with different substituents.
Uniqueness
The presence of the difluoromethylidene group in 5-(Difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane imparts unique chemical properties, such as increased reactivity and the ability to form strong hydrogen bonds. These properties make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
512780-63-1 |
|---|---|
Fórmula molecular |
C10H14F2O |
Peso molecular |
188.21 g/mol |
Nombre IUPAC |
5-(difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H14F2O/c1-9(2)4-6(8(11)12)7-10(3,5-9)13-7/h7H,4-5H2,1-3H3 |
Clave InChI |
BOZZKFUBJGDFAN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=C(F)F)C2C(C1)(O2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclohexanone, 2-[(1R)-1-(2-naphthalenyl)-2-nitroethyl]-, (2S)-](/img/structure/B14229394.png)





![Acetic acid;[4-acetyloxy-3-[2-[4-[2-(2,5-diacetyloxyphenyl)ethynyl]-2,5-dihydroxyphenyl]ethynyl]phenyl] acetate](/img/structure/B14229435.png)
![Methanesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-](/img/structure/B14229440.png)
![Phosphonic acid, [(2S)-2-amino-2-(2-furanyl)ethyl]-, diethyl ester](/img/structure/B14229449.png)




![Benzene, [3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]-](/img/structure/B14229463.png)
